Fmoc-D-3,3-Diphenylalanine
Description
Overview of Fmoc-Protected Amino Acids in Chemical Biology
In the realm of chemical biology, the synthesis of peptides is a cornerstone for investigating biological processes and developing new therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids. publish.csiro.aursc.org Its primary role is to prevent unwanted reactions at the amino group during the stepwise assembly of a peptide chain. The Fmoc group is stable under various reaction conditions but can be readily removed with a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids in a controlled manner. publish.csiro.au This strategy, known as solid-phase peptide synthesis (SPPS), has revolutionized the field, enabling the efficient and high-yield production of complex peptides. publish.csiro.auchemimpex.com The Fmoc protecting group, along with others, has been instrumental in advancing our understanding of protein structure and function. publish.csiro.au
The advantages of using Fmoc-protected amino acids are numerous. publish.csiro.au They are typically crystalline, stable solids that are easily handled and stored. publish.csiro.au The progress of both the coupling and deprotection steps during peptide synthesis can be monitored spectrophotometrically due to the strong UV absorbance of the fluorenyl group. publish.csiro.au These characteristics have made Fmoc chemistry a preferred method for many researchers in the field. publish.csiro.auchemimpex.com
Significance of D-Amino Acids in Peptide Science
While L-amino acids are the proteinogenic building blocks found in most naturally occurring proteins, their counterparts, D-amino acids, play a crucial role in modern peptide science. jpt.combiopharmaspec.com Peptides constructed from D-amino acids, known as D-peptides, exhibit enhanced stability against enzymatic degradation. biopharmaspec.comlifetein.com Proteases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acids. lifetein.commdpi.com This resistance to proteolysis significantly increases the in-vivo half-life of peptide-based drugs, improving their bioavailability and therapeutic efficacy. jpt.comlifetein.com
The incorporation of D-amino acids can also induce specific secondary structures and unique biological activities not observed in their L-counterparts. lifetein.comnih.gov For instance, the strategic placement of a D-amino acid can stabilize a desired peptide conformation, leading to higher binding affinity for its target receptor. nih.gov This has opened up new avenues for designing novel therapeutic peptides with improved pharmacological properties. jpt.combiopharmaspec.com
Historical Context of 3,3-Diphenylalanine in Research
The unnatural amino acid 3,3-diphenylalanine (Dip) has been utilized in the synthesis of pseudopeptide analogues designed to inhibit certain enzymes. wikipedia.org The presence of two phenyl groups on the β-carbon of the amino acid backbone introduces significant steric bulk and conformational constraints. This unique feature has been exploited to create peptide mimetics with altered biological activities. biopharmaspec.com Research has shown that incorporating 3,3-diphenylalanine into peptides can dramatically change their pharmacological profiles, for example, by transforming an agonist into an antagonist. researchgate.net
Research Paradigms and Versatility of the Compound
Fmoc-D-3,3-Diphenylalanine combines the advantages of both the Fmoc protecting group and the D-enantiomer of a unique, non-proteinogenic amino acid. This makes it a highly versatile building block in several research areas. In peptide synthesis, it is used to create peptides with enhanced stability and novel biological functions. chemimpex.comvulcanchem.com The diphenylalanine moiety can also drive the self-assembly of peptides into well-defined nanostructures, such as hydrogels. vulcanchem.comresearchgate.net These hydrogels have shown potential in various biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable mechanical properties. vulcanchem.comresearchgate.netresearchgate.net The inherent aromaticity of the Fmoc and diphenylalanine groups promotes π-π stacking interactions, which are crucial for the formation of these supramolecular structures. researchgate.netacs.org
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | vulcanchem.comnih.gov |
| Molecular Formula | C₃₀H₂₅NO₄ | vulcanchem.comnih.govchemsrc.com |
| Molecular Weight | 463.52 g/mol | vulcanchem.comnih.govchemsrc.com |
| CAS Number | 189937-46-0 | vulcanchem.comchemsrc.comchembk.comchemicalbook.com |
| Appearance | White to off-white powder | chemimpex.comchembk.com |
| Melting Point | 116.5-119.5 °C | vulcanchem.comchemsrc.comchembk.comchemicalbook.com |
| Boiling Point | 676.5±55.0 °C at 760 mmHg | vulcanchem.comchemsrc.com |
| Density | 1.3±0.1 g/cm³ | vulcanchem.comchemsrc.com |
| Solubility | Soluble in organic solvents like DMSO, DCM, and methanol; low solubility in water. | chembk.com |
| Optical Rotation | [α]²⁰ᴅ = +21 ± 2° (c=1 in DMF) | vulcanchem.com |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the preparation of the D-3,3-diphenylalanine core followed by the introduction of the Fmoc protecting group. The chiral synthesis of D- and L-3,3-diphenylalanine has been reported, often starting from a chiral precursor to ensure the correct stereochemistry. wikipedia.org
Once the D-3,3-diphenylalanine is obtained, the Fmoc group is typically introduced by reacting it with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. publish.csiro.au The reaction selectively protects the amino group of the amino acid.
Purification of the final product is crucial to ensure high purity for subsequent applications, especially in peptide synthesis where impurities can lead to side reactions and truncated or modified peptides. Common purification techniques include recrystallization and column chromatography.
Characterization of the synthesized this compound is performed using various analytical methods to confirm its identity and purity. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. nih.govwiley.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the correct molecular formula. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. sigmaaldrich.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. acs.org
Applications in Research
Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comvulcanchem.com Its Fmoc-protected amino group allows for its incorporation into a growing peptide chain in a controlled manner. The use of the D-enantiomer is particularly valuable for synthesizing peptides with increased resistance to enzymatic degradation, a critical factor for the development of peptide-based therapeutics. biopharmaspec.comlifetein.com The bulky diphenylalanine side chain can also be used to introduce specific conformational constraints into a peptide, which can be beneficial for mimicking the structure of a protein's binding site or for stabilizing a particular secondary structure.
Building Block for Peptidomimetics
This compound serves as a key component in the construction of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The unique steric and conformational properties imparted by the 3,3-diphenylalanine residue can be exploited to design potent and selective enzyme inhibitors or receptor ligands. biopharmaspec.com For example, the incorporation of 3,3-diphenylalanine has been shown to be effective in the development of thrombin inhibitors. wikipedia.org
Development of Enzyme Inhibitors and Receptor Ligands
The structural features of this compound make it an attractive building block for the design of enzyme inhibitors and receptor ligands. The two phenyl groups can engage in hydrophobic and π-π stacking interactions within the binding pocket of a target protein, potentially leading to high affinity and selectivity. For instance, peptides containing 3,3-diphenylalanine have been investigated as inhibitors for enzymes like the Hepatitis C virus NS3 protease. diva-portal.org Furthermore, the introduction of D-3,3-diphenylalanine into peptide hormones has been shown to dramatically alter their receptor binding profiles, in some cases converting agonists into potent antagonists. researchgate.net
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental analytical technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is used. Reversed-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is a common method for its analysis. The high purity of Fmoc-amino acids, often specified as ≥99% by HPLC, is critical for successful peptide synthesis. sigmaaldrich.com
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of the synthesis and purification of this compound. It allows for a quick assessment of the reaction mixture's composition and the effectiveness of purification steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. nih.gov Two-dimensional NMR techniques can be used to further elucidate the detailed structure and conformation of the molecule and peptides containing this residue. nih.gov
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-isomer could lead to the formation of undesired diastereomeric peptides during synthesis. Chiral chromatography, either HPLC or gas chromatography (GC) using a chiral stationary phase, is the most common method for determining the enantiomeric excess of the D-isomer. This analysis is crucial for quality control in the manufacturing of this compound. biopharmaspec.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Design
Strategies for Synthesis of Fmoc-D-3,3-Diphenylalanine
The production of this compound can be accomplished through two principal chemical synthesis strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each method presents distinct advantages and is selected based on the desired scale, purity requirements, and complexity of the target molecule.
Solid-phase peptide synthesis (SPPS) is a widely utilized method for synthesizing peptides and their derivatives, including this compound. vulcanchem.comchemimpex.com This technique involves covalently attaching the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of subsequent amino acids. nih.gov The Fmoc protecting group is crucial in this process as it selectively shields the amino group of the amino acid, preventing unintended reactions during the coupling steps. chemimpex.com
A common approach for synthesizing peptides containing this unnatural amino acid is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. researchgate.net The synthesis process generally involves several key steps:
Resin Swelling: The solid support, often a resin like Rink amide or Wang resin, is swelled in a suitable solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net
Fmoc-Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in DMF, to expose the free amine for the next coupling reaction. nih.gov
Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (in this case, this compound) is activated using coupling reagents like N,N′-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-Diisopropylethylamine). researchgate.netnih.gov The activated amino acid is then added to the resin to form a new peptide bond.
Cleavage: Once the desired peptide sequence is assembled, the final product is cleaved from the resin support using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIPS) to remove the side-chain protecting groups and release the peptide. publish.csiro.au
The structural simplicity and the fact that the diphenylalanine side chain does not require protection contribute to the efficiency of its synthesis. nih.gov
Solution-phase synthesis, also known as liquid-phase synthesis, is an alternative method for producing this compound and its derivatives. This classical approach is often preferred for the synthesis of shorter peptides or when large-scale production is required. nih.gov In this method, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. acs.org
The choice between SPPS and solution-phase synthesis often involves a trade-off between speed, scale, and purification efforts, which directly impacts the final yield and purity.
Solid-Phase Peptide Synthesis (SPPS): This method is known for its speed and ease of automation, as excess reagents and by-products are simply washed away by filtration after each step. nih.gov This simplified work-up generally leads to high-purity crude products. However, yields can be affected by factors like the aggregation of hydrophobic sequences on the resin, which can hinder reaction kinetics. mdpi.com For example, studies on the synthesis of various peptides using a "tea bag" SPPS protocol reported that over 80% of the synthesized peptides achieved a pure yield of over 30%, with some hydrophobic sequences still producing high yields. mdpi.com In a specific synthesis of a peptide containing a related amino acid, a final purified yield of 39% with approximately 99% purity was reported after cleavage and purification by HPLC. publish.csiro.au
Solution-Phase Synthesis: While often more time-consuming due to the required isolation and purification of intermediates, solution-phase synthesis can be more scalable and cost-effective for large quantities of shorter peptides. nih.gov Yields can be high, but are highly dependent on the success of each purification step. The major drawback is the potential for decreased yield due to the insolubility of peptide intermediates. acs.org
The following table provides a general comparison based on typical outcomes for peptide synthesis.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthetic Routes |
| Speed | Fast, easily automated | Slower, requires intermediate purification |
| Scale | Typically smaller scale (mg to g) | More amenable to large-scale production (kg) |
| Purification | Simplified; final cleavage and purification | Complex; purification required after each step |
| Typical Purity | High crude purity | Variable, dependent on purification success |
| Typical Yield | Can be high, but affected by sequence | Can be high, but affected by intermediate losses |
Design Principles for this compound Derivatives
The unique structure of this compound, with its bulky, aromatic diphenylmethyl side chain and the Fmoc protecting group, makes it a valuable building block for creating novel materials and therapeutic agents. vulcanchem.comchemimpex.com By systematically modifying either the peptide backbone or the side chains, researchers can fine-tune the properties of the resulting molecules for specific applications.
Modifying the peptide backbone involves replacing the standard amide bonds (-CO-NH-) with other chemical linkages to create peptidomimetics. This strategy can enhance stability, introduce new functionalities, and alter the self-assembly properties of the parent molecule.
One notable example is the replacement of the amide bond in an Fmoc-diphenylalanine-based system with a urea (B33335) moiety (-NH-CO-NH-). nih.gov This modification aims to increase the hydrogen-bonding capabilities of the molecule. The resulting ureidopeptide was found to form hydrogels with significantly improved mechanical properties compared to the unmodified peptide. nih.gov This enhancement is attributed to the altered hydrogen bonding and aromatic interactions that facilitate more robust gel formation. nih.gov Other less common backbone modifications that have been explored include the introduction of N-benzyl glycine (B1666218) or ester linkages. nih.gov Such peptidomimetic designs can lead to nanostructures with increased metabolic stability and tunable mechanical properties, which are desirable for therapeutic and biomedical applications. nih.gov
Side chain engineering involves the chemical modification of the amino acid side chains to improve or introduce specific functions. The aromatic phenyl groups of the 3,3-Diphenylalanine residue are key contributors to its self-assembly properties through π-π stacking interactions. researchgate.net
A prominent strategy for engineering the side chains of aromatic amino acids is halogenation. The introduction of halogen atoms (such as fluorine, chlorine, or bromine) onto the phenyl rings can significantly influence the electronic and steric properties of the side chain. researchgate.net Research on halogenated Fmoc-phenylalanine derivatives has shown that incorporating even a single halogen substituent can dramatically enhance the efficiency of self-assembly and promote hydrogelation in aqueous solutions. researchgate.net The position and identity of the halogen have been found to have a significant effect on the mechanical properties of the resulting hydrogels, with smaller, more electronegative halogens like fluorine generally leading to an increased storage modulus. researchgate.net This approach allows for the fine-tuning of hydrogel stiffness, which is crucial for applications in tissue engineering and controlled drug release. researchgate.netresearchgate.net
Incorporation of Additional Protecting Groups and Moieties
The synthetic versatility of this compound extends to the strategic incorporation of additional protecting groups and a wide array of chemical moieties. This functionalization is pivotal for creating complex peptide sequences, developing novel biomaterials, and designing peptide-based therapeutics with enhanced properties. The Fmoc group itself serves as a temporary protecting group for the N-terminus, crucial for solid-phase peptide synthesis (SPPS), as it can be selectively removed without affecting other protecting groups on the peptide chain. vulcanchem.comchemimpex.com This orthogonality is fundamental when constructing peptides that require side-chain protection or the attachment of other functional units.
The design of derivatives often involves modifying the core Fmoc-diphenylalanine structure to tune its physicochemical properties, such as self-assembly, stability, and bioactivity. chemimpex.comuts.edu.au Researchers can introduce various moieties, including other amino acids, polymers, and small molecules, to create materials with tailored functions.
Alternative Protecting Groups
While the fluorenylmethoxycarbonyl (Fmoc) group is the most common N-terminal protecting group for diphenylalanine in many self-assembly studies, other protecting groups can be utilized. These alternatives can influence the resulting material's properties or are chosen based on the specific requirements of a synthetic strategy. For instance, analogues of diphenylalanine have been synthesized with different N-terminal capping groups to study their self-assembly behavior. nih.gov
| Protecting Group | Abbreviation | Resulting Derivative Example | Significance/Observation |
|---|---|---|---|
| Acetyl | Ac | Ac-Phe-Phe-OH | A simple, uncharged capping group used to create neutral peptide analogues for self-assembly studies. nih.gov |
| tert-Butyloxycarbonyl | Boc | Boc-Phe-Phe-OH | An acid-labile protecting group, orthogonal to the base-labile Fmoc group. Its use can lead to the formation of distinct structures like peptide spheres or particles. nih.gov |
| Benzyloxycarbonyl | Cbz | Cbz-Phe-Phe-OH | A protecting group typically removed by hydrogenolysis, offering another level of synthetic orthogonality. nih.gov |
Incorporation of Functional Moieties
The incorporation of functional moieties is a key strategy for enhancing the utility of Fmoc-diphenylalanine-based structures. By adding specific chemical groups, researchers can impart biological activity, alter hydrogel properties, and create hybrid materials.
Research has shown that incorporating polar amino acids into the Fmoc-diphenylalanine motif can significantly affect the self-assembly process and the properties of the resulting hydrogels. uts.edu.au For example, tetrapeptides were designed by adding polar amino acids to the N-terminus of the diphenylalanine sequence. uts.edu.au These modifications introduce electrostatic charges that influence hydrogel stiffness, nanoscale morphology, and biocompatibility. uts.edu.au
Another approach involves creating hybrid materials by incorporating polymers. The integration of Poly(ethylene glycol) diacrylate (PEGDA) into an Fmoc-diphenylalanine (Fmoc-FF) matrix generates hybrid hydrogels. mdpi.com This strategy combines the self-assembling nature of the peptide with the properties of the polymer to create materials with tunable characteristics. mdpi.com
Furthermore, bioactive sequences and small molecules can be incorporated to create functional biomaterials. The integrin-binding motif Arginine-Glycine-Aspartic acid (RGD) has been co-assembled with Fmoc-diphenylalanine derivatives to improve cell adhesion and viability on the resulting scaffolds. uts.edu.auresearchgate.net Small molecule drugs, such as Indomethacin (IDM), have also been successfully incorporated into Fmoc-FF hydrogels, demonstrating their potential as drug delivery vehicles. researchgate.net
| Added Moiety | Resulting Derivative / Hybrid Material | Purpose of Incorporation | Key Research Findings |
|---|---|---|---|
| Polar Amino Acids (e.g., Arginine, Aspartic Acid) | Fmoc-EEFF, Fmoc-RRFF | To study the effect of electrostatic charge on self-assembly and biocompatibility. uts.edu.au | The incorporation of charged amino acids imparted an electrostatic charge to the resulting tetrapeptides, leading to hydrogels with stiffness varying across three orders of magnitude and distinct nanoscale morphologies. uts.edu.au |
| Poly(ethylene glycol) diacrylate | Fmoc-FF/PEGDA hybrid hydrogels | To create hybrid biomaterials with tunable properties. mdpi.com | PEGDA was successfully incorporated into the Fmoc-FF hydrogel matrix, altering the material's secondary structure and water behavior. The properties could be tuned by varying the PEGDA content. mdpi.com |
| Arginine-Glycine-Aspartic acid (RGD) | Co-assembled Fmoc-FF/Fmoc-K(Fmoc)-RGD hydrogels | To promote cell adhesion for tissue engineering applications. uts.edu.auresearchgate.net | The RGD sequence does not inhibit the self-assembly of the primary Fmoc-peptide and successfully confers cell-adhesive properties to the hydrogel scaffold. uts.edu.au |
| Indomethacin (IDM) | Fmoc-FF-IDM hydrogels | To create a drug delivery system. researchgate.net | High concentrations of the anti-inflammatory drug IDM were incorporated into the hydrogel matrix during self-assembly. The material demonstrated sustained, diffusion-controlled release of the drug. researchgate.net |
Role in Peptide and Protein Research
Fmoc-D-3,3-Diphenylalanine as an Amino Acid Building Block
This compound is a derivative of the amino acid alanine, distinguished by the presence of two phenyl groups on the beta-carbon and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. chemimpex.comchemimpex.com This compound serves as a crucial building block in the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com The Fmoc group is essential for selectively protecting the amino group during the synthesis process, allowing for the controlled and orderly assembly of amino acids into a peptide chain. chemimpex.com
The unique structure of this compound, particularly its bulky diphenyl moiety, imparts specific properties to the peptides into which it is incorporated. chemimpex.com It is utilized in research and development for peptide-based therapeutics and bioconjugation. chemimpex.comchemimpex.com
Properties of this compound
| Property | Value |
| Synonyms | Fmoc-D-Ala(3,3-diphenyl)-OH, (R)-N-(Fmoc)-β-phenyl-phenylalanine |
| Molecular Formula | C₃₀H₂₅NO₄ |
| Molecular Weight | 463.5 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 98% (HPLC) |
The primary application of this compound is in SPPS, a cornerstone technique for creating custom peptides. chemimpex.com In this method, the Fmoc protecting group shields the alpha-amino group of the diphenylalanine derivative. chemimpex.com This prevention of unwanted chemical reactions allows for its specific and controlled addition to a growing peptide chain that is anchored to a solid resin support. chemimpex.com The Fmoc group remains stable throughout the coupling step but can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow the next amino acid in the sequence to be added. peptide.comiris-biotech.de This iterative cycle of deprotection and coupling enables the synthesis of complex and lengthy peptide sequences with high purity and yield. chemimpex.comchemimpex.com The diphenylalanine moiety itself can be crucial in the design of inhibitors and other biologically active compounds. chemimpex.com
The Fmoc protecting group is fundamental to preventing undesired side reactions during peptide synthesis. chemimpex.com By capping the reactive amino terminus, it ensures that coupling reactions occur only at the intended carboxyl end of the growing peptide chain. chemimpex.com Without this protection, the amino acids could polymerize uncontrollably, leading to a mixture of undesired products and failed sequences.
Furthermore, the steric bulk provided by the two phenyl groups can help minimize certain sequence-dependent side reactions that can occur during synthesis. For instance, issues like aspartimide formation, which can happen when an aspartic acid residue is followed by certain other amino acids, can be influenced by the local steric environment. peptide.comiris-biotech.de While not a universal solution, the introduction of bulky residues like 3,3-diphenylalanine can alter the local peptide conformation in a way that may disfavor such side reactions.
Stereochemical Contributions of D-Amino Acids in Peptides
Naturally occurring peptides and proteins are almost exclusively composed of L-amino acids. The incorporation of their stereoisomers, or mirror images, known as D-amino acids, is a powerful strategy in peptide design to introduce novel structural and functional properties. researchgate.netrsc.org The presence of a D-amino acid can dramatically alter a peptide's biological activity, structure, and lifespan in a biological system. nih.govfrontiersin.org
Introducing D-amino acids into a peptide sequence composed of L-amino acids can have profound and predictable effects on its secondary structure. frontiersin.orgnih.gov Because D-amino acids have an opposite stereochemical configuration, they disrupt the regular hydrogen-bonding patterns that stabilize common secondary structures like alpha-helices and beta-sheets. frontiersin.org
Alpha-Helices: A single D-amino acid incorporated into an L-amino acid-based alpha-helix can act as a helix breaker, inducing a kink or destabilizing the structure entirely. frontiersin.org
Beta-Turns and Hairpins: Conversely, D-amino acids can be strategically used to promote the formation of specific structures, particularly beta-turns. researchgate.net A sequence containing alternating L- and D-amino acids can facilitate the formation of turns, which are crucial for creating compact, folded structures like beta-hairpins. researchgate.netnih.gov
Beta-Sheets: The introduction of D-amino acids can also disrupt beta-sheet formation. nih.gov However, this effect is highly dependent on the specific sequence and the position of the D-residue. preprints.org
The ability to control peptide conformation by inserting D-amino acids is a key tool for designing peptides with novel functions or for mimicking the structure of larger proteins. nih.gov
One of the most significant advantages of incorporating D-amino acids into peptides is the dramatic increase in their resistance to proteolytic degradation. nih.govnih.gov Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific. researchgate.net They have evolved to recognize and cleave peptide bonds between L-amino acids. nih.govlifetein.com
When a protease encounters a D-amino acid, its active site cannot properly accommodate the altered stereochemistry, effectively preventing cleavage at that site. nih.govnih.gov This makes peptides containing D-amino acids highly resistant to degradation by common proteases like trypsin and chymotrypsin, as well as to degradation in serum. nih.govoup.com This enhanced stability significantly prolongs the half-life of peptide-based drugs in the body, which is a major challenge for therapeutic peptides composed solely of L-amino acids. nih.govfrontiersin.org Even a single D-amino acid substitution can substantially improve a peptide's resistance to breakdown. nih.govlifetein.com
Comparison of L-Peptides and D-Amino Acid-Containing Peptides
| Feature | All L-Amino Acid Peptide | Peptide with D-Amino Acid(s) |
| Proteolytic Stability | Susceptible to degradation by proteases. nih.gov | Highly resistant to proteolysis. nih.govresearchgate.net |
| Biological Half-Life | Generally short in vivo. frontiersin.org | Significantly longer in vivo. nih.gov |
| Secondary Structure | Forms standard structures (e.g., right-handed α-helices). researchgate.net | Can disrupt standard structures or induce specific turns (e.g., β-turns). frontiersin.orgnih.gov |
| Natural Occurrence | Abundant in all known organisms. rsc.org | Rare in higher organisms, more common in bacteria. rsc.orgnih.gov |
Lack of Specific Research on Covalent Bioconjugation of this compound Hinders Detailed Analysis
An extensive review of available scientific literature reveals a significant gap in research specifically detailing the covalent bioconjugation strategies of this compound for applications in biosensors and targeted drug delivery systems. While the compound is noted as a derivative used in peptide synthesis, the body of research on its use as a standalone entity for covalent attachment to biomolecules is not substantially documented in published studies.
The majority of existing research focuses on the closely related and more extensively studied compound, Fmoc-L-diphenylalanine (Fmoc-FF). This molecule is renowned for its ability to self-assemble into hydrogels through non-covalent interactions, such as π-π stacking and hydrogen bonding. These self-assembled materials have been widely explored for their potential in tissue engineering and as vehicles for drug delivery, where therapeutic agents are physically encapsulated within the hydrogel matrix rather than covalently bonded.
While some commercial suppliers note that this compound is utilized in bioconjugation, the specific chemical methodologies, reaction conditions, and detailed applications for its covalent attachment to proteins, antibodies, or sensor surfaces are not described in peer-reviewed literature. Covalent bioconjugation typically involves the formation of a stable chemical bond between two molecules. For this compound, this would likely involve activating its carboxylic acid group to react with amine groups on a target biomolecule. However, specific protocols, efficiency studies, and applications demonstrating this approach for this particular compound are not available.
Similarly, its application in biosensors and targeted drug delivery, as described in the literature, is predominantly linked to the properties of self-assembled Fmoc-dipeptide structures. For instance, drug delivery systems often rely on the encapsulation and subsequent release of drugs from Fmoc-diphenylalanine hydrogels. nih.govresearchgate.netrsc.org The concept of "targeting" in these systems is typically achieved by co-assembling the primary peptide with a ligand-bearing peptide, which can recognize specific cell surface receptors, rather than through direct covalent conjugation of this compound to a targeting moiety.
Due to the absence of specific research data on the covalent attachment and subsequent applications of this compound, a detailed and scientifically accurate article adhering to the requested outline on its bioconjugation strategies cannot be generated at this time. The current scientific landscape points towards a different mechanism of action for related compounds, centered on supramolecular self-assembly.
Applications in Drug Discovery and Delivery Systems
Design of Peptide-Based Therapeutics
Fmoc-D-3,3-Diphenylalanine plays a crucial role in the design of peptide-based drugs. chemimpex.com Its incorporation into peptide sequences can significantly influence their therapeutic efficacy.
Development of Enzyme Inhibitors and Biologically Active Compounds
The development of enzyme inhibitors is a significant area of drug discovery. This compound and its analogs are utilized in the synthesis of peptides that can act as enzyme inhibitors. peptide.com For instance, derivatives like Fmoc-Phe(3-CN)-OH are used to prepare peptides containing arginine analogs, which frequently function as enzyme inhibitors. peptide.com The structural rigidity and specific stereochemistry of the D-3,3-diphenylalanine moiety can contribute to a tighter and more specific binding to the active sites of target enzymes.
Exploration of Novel Drug Candidates
The search for novel drug candidates is an ongoing effort in pharmaceutical research. The incorporation of unnatural amino acids like this compound into peptide libraries allows for the exploration of a wider range of chemical space. This can lead to the discovery of peptides with novel biological activities and therapeutic potential that would not be achievable with the 20 proteinogenic amino acids alone. acs.org
Targeted Drug Delivery Systems
This compound is instrumental in the development of sophisticated drug delivery systems, particularly those based on self-assembling hydrogels. vulcanchem.comresearchgate.net These systems are designed to deliver therapeutic agents to specific sites in the body and to control their release over time.
Encapsulation and Controlled Release Mechanisms
A notable characteristic of Fmoc-diphenylalanine derivatives is their capacity for self-assembly into nanostructured hydrogels. vulcanchem.comresearchgate.netmdpi.com These hydrogels can encapsulate therapeutic molecules and provide a matrix for their controlled release. researchgate.netmdpi.com The release mechanism can be biphasic, often involving an initial stage dominated by the erosion of the hydrogel, followed by a diffusion-controlled release of the encapsulated agent. researchgate.net The release profile can be fine-tuned by modifying the hydrogel's composition, for example, by incorporating other molecules like polyamidoamine (PAMAM) dendrimers to prolong the release of the drug. researchgate.net Studies have shown the effective encapsulation and gradual release of various molecules, from small fluorescent dyes to larger biomolecules like insulin. mdpi.com
Delivery of Poorly Water-Soluble Therapeutics (e.g., Anticancer Drugs)
A significant challenge in cancer therapy is the effective delivery of hydrophobic anticancer drugs. researchgate.net Hydrogels formed from Fmoc-diphenylalanine derivatives have demonstrated considerable potential as carriers for these poorly water-soluble therapeutics. mdpi.comrsc.org For example, these hydrogels have been successfully used to incorporate and facilitate the controlled release of anticancer drugs such as Paclitaxel and Temozolomide. rsc.org The self-assembled fibrillar network of the hydrogel can effectively entrap these hydrophobic drugs, improving their solubility and enabling their sustained release at the target site. mdpi.comnih.gov Research has also explored the use of these hydrogels for the delivery of other anticancer agents like doxorubicin (B1662922) and dexamethasone. mdpi.commdpi.com
Injectable Self-Healing Hydrogel Matrices for Drug Release
This compound has been investigated for its potential in creating injectable self-healing hydrogels for controlled drug delivery. These hydrogels are formed through the self-assembly of the peptide, driven by non-covalent interactions such as π-π stacking of the fluorenylmethoxycarbonyl (Fmoc) groups, hydrogen bonding, and hydrophobic interactions. vulcanchem.com This self-assembly process leads to the formation of a three-dimensional network of nanofibers that can encapsulate therapeutic agents. vulcanchem.comresearchgate.net
A key characteristic of these hydrogels is their thixotropic nature, meaning they can transition from a gel to a solution-like state under shear stress (such as during injection) and then rapidly reform into a gel once the stress is removed. nih.govresearchgate.net This property makes them highly suitable for minimally invasive administration. researchgate.net The self-healing capability ensures that the hydrogel matrix remains intact after injection, providing a stable reservoir for sustained drug release. nih.gov
Research has demonstrated the successful incorporation of model drugs, such as indomethacin, into these hydrogel matrices. researchgate.net The release of the encapsulated drug typically follows a biphasic profile, characterized by an initial phase dominated by hydrogel erosion, followed by a diffusion-controlled release phase. researchgate.net This allows for an initial burst release to achieve a therapeutic concentration, followed by a prolonged release to maintain it.
The mechanical properties and drug release kinetics of these hydrogels can be tuned by altering various factors, including the peptide concentration and the incorporation of other molecules. researchgate.netmdpi.com For instance, the addition of polyamidoamine (PAMAM) dendrimers has been shown to prolong the release of the entrapped drug. researchgate.net The biocompatibility of these hydrogels is a significant advantage, as they have been shown to support cell adhesion and proliferation, making them promising candidates for various biomedical applications, including tissue engineering and regenerative medicine. vulcanchem.comnih.gov
Table 1: Drug Release Characteristics from Fmoc-Diphenylalanine-Based Hydrogels
| Hydrogel Composition | Model Drug | Release Profile | Key Findings | Reference |
| Fmoc-FF | Indomethacin | Biphasic (erosion followed by diffusion) | High drug loading capacity; thixotropic and injectable. | researchgate.net |
| Fmoc-FF with PAMAM dendrimer | Indomethacin | Prolonged release | Addition of PAMAM slows down the drug release rate. | researchgate.net |
| Fmoc-FF | Doxorubicin | Sustained release | Release profile can be modulated by incorporating other peptides. | nih.gov |
| Fmoc-FF | Fluorescein and Insulin-FITC | Slow release for small molecules | Demonstrates retention of molecules up to 5 kDa. | nih.gov |
Supramolecular Chemistry and Self Assembly Studies
Self-Assembly Mechanisms of Fmoc-D-3,3-Diphenylalanine and Analogues
The spontaneous organization of this compound into supramolecular architectures is a hallmark of this compound. rsc.org These self-assembly processes are driven by a combination of specific intermolecular interactions, leading to the formation of stable, well-defined nanostructures, often in the form of hydrogels. rsc.orgrsc.org Spectroscopic studies have been instrumental in elucidating the underlying mechanisms, frequently revealing the presence of β-sheet conformations within the assembled structures. rsc.org
A primary driving force in the self-assembly of this compound and its analogues is the presence of extensive π-π stacking interactions. rsc.orgrsc.org These interactions arise from the aromatic moieties within the molecule, namely the fluorenyl group of the Fmoc protecting group and the two phenyl rings of the diphenylalanine residue. rsc.orgnih.govpku.edu.cn The fluorenyl group, in particular, plays a crucial role in initiating and stabilizing the self-assembled structures through aromatic interactions. rsc.orgrsc.orgnih.gov In many Fmoc-dipeptide systems, the self-assembly process leads to the formation of antiparallel dimers stabilized by the interaction between Fmoc groups. rsc.org This π-π stacking is a key factor in the nucleation and growth of supramolecular structures and significantly influences the resulting morphology. nih.gov
Studies on the analogue Fmoc-diphenylalanine (Fmoc-FF) have shown that the interlocking of fluorenyl groups from alternate β-sheets contributes to the formation of stable, nanocylindrical structures. nih.govmdpi.com Fluorescence spectroscopy is a powerful tool for investigating these interactions, where changes in the emission spectra, such as redshifts, can indicate the formation of fluorenyl excimers due to close packing and π-π stacking in the gel phase. rsc.orgnih.gov
Concurrent with π-π stacking, hydrogen bonding networks are fundamental to the self-assembly of this compound. rsc.orgrsc.org These networks primarily involve the peptide backbone, where the amide and carbonyl groups can form intermolecular hydrogen bonds. nih.govmdpi.com This hydrogen bonding is a critical factor that directs the arrangement of the molecules, often leading to the formation of β-sheet-like structures, which are a common motif in peptide self-assembly. rsc.orgacs.org
In studies of Fmoc-amino acids and dipeptides, the formation of these β-sheets is considered a key element in the stabilization of the resulting nanofibers and hydrogels. rsc.orgnih.gov The amide I region of the FTIR spectrum is particularly informative, with characteristic peaks indicating an antiparallel organization of the peptide strands. mdpi.comresearchgate.net While some models emphasize the primacy of π-π stacking, it is the synergistic effect of both hydrogen bonding and aromatic interactions that leads to the formation of thermodynamically stable and well-ordered supramolecular structures. rsc.orgnih.govrsc.org
Hydrophobic interactions, along with van der Waals forces, also contribute significantly to the self-assembly of this compound in aqueous environments. rsc.orgnih.govmatbio.org The large nonpolar surface area of the molecule, contributed by the fluorenyl and phenyl groups, drives the molecules to aggregate in water to minimize their contact with the polar solvent. nih.govmatbio.org This hydrophobic effect is a key initial driver for bringing the molecules into close proximity, thereby facilitating the more specific π-π stacking and hydrogen bonding interactions. nih.govresearchgate.net
The combination of the hydrophobic nature of the fluorenyl moieties and the peptidic components is considered a main driving force behind the self-assembly process. nih.gov The interplay between hydrophobic effects and other non-covalent interactions can be modulated by factors such as the presence of co-solvents, which can affect the solubility of the peptide and influence the final morphology of the self-assembled structures. researchgate.net
Environmental Modulators of Self-Assembly
The self-assembly of this compound and its analogues is highly sensitive to environmental cues, which can be used to control the formation and properties of the resulting supramolecular materials. mdpi.comresearchgate.net
One of the most effective methods for controlling the self-assembly of this compound and its analogues is through changes in pH. acs.orgnih.govresearchgate.net This "pH-switch" method relies on the protonation state of the C-terminal carboxylic acid group. acs.orgresearchgate.net At alkaline pH (typically above 10), the carboxylic acid is deprotonated, resulting in a negatively charged carboxylate group. acs.orgnih.gov The electrostatic repulsion between these charged groups prevents aggregation and keeps the molecules soluble. rsc.org
When the pH is lowered, typically to neutral or acidic conditions, the carboxylate group becomes protonated. acs.orgresearchgate.net This neutralization of the charge reduces the repulsive forces between the molecules, allowing the attractive forces—π-π stacking, hydrogen bonding, and hydrophobic interactions—to dominate, leading to self-assembly and often the formation of a hydrogel. rsc.orgacs.orgresearchgate.net This transition can result in significant structural changes, with studies on Fmoc-diphenylalanine showing a shift from soluble species or flexible fibrils at high pH to more rigid, flat ribbons and entangled networks that form a weak hydrogel at lower pH values. rsc.orgmdpi.com The final pH of the gel is a critical determinant of its mechanical properties. mdpi.com
The pH-induced self-assembly process for Fmoc-dipeptides can show apparent pKa shifts, where the pKa of the carboxylic acid group is significantly higher in the aggregated state compared to its theoretical value in solution. rsc.orgmdpi.com This shift is a consequence of the self-assembly process itself, which stabilizes the protonated state of the carboxyl group within the hydrophobic microenvironment of the aggregate. rsc.org
Table 1: Influence of pH on the Self-Assembly of Fmoc-Diphenylalanine Analogues
| pH Condition | Predominant Molecular State | Observed Supramolecular Structure | Reference |
|---|---|---|---|
| High pH (>8) | Deprotonated (soluble) | Dispersed molecules or flexible fibrils | rsc.orgmdpi.com |
| Intermediate pH | Partially protonated | Non-gelling flat, rigid ribbons | rsc.orgmdpi.com |
| Neutral to Acidic pH (<7) | Protonated | Entangled network of fibrils, hydrogel | acs.orgresearchgate.netrsc.org |
Table 2: Key Non-Covalent Interactions in the Self-Assembly of Fmoc-Diphenylalanine Analogues
| Interaction Type | Contributing Molecular Moieties | Role in Self-Assembly | Reference |
|---|---|---|---|
| π-π Stacking | Fluorenyl groups, Phenyl groups | Direction and stabilization of aggregates, formation of fibrous structures | rsc.orgrsc.orgnih.govpku.edu.cn |
| Hydrogen Bonding | Amide backbone (C=O, N-H groups) | Formation of β-sheet structures, stabilization of nanofibers | rsc.orgrsc.orgnih.govmdpi.com |
| Hydrophobic Interactions | Fluorenyl and phenyl rings | Initial aggregation in aqueous media, minimization of solvent exposure | rsc.orgnih.govmatbio.orgresearchgate.net |
Table 3: Compound Names Mentioned in the Article
Solvent-Switch Induced Gelation and Aggregation
The self-assembly of this compound into hydrogels can be effectively triggered by altering the solvent environment, a technique known as solvent-switching. Typically, the compound is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, where it exists in a monomeric state. The subsequent addition of an aqueous solution, which acts as a poor solvent, reduces the solubility of the Fmoc-D-amino acid, leading to supersaturation and initiating the self-assembly process into a three-dimensional network that entraps water, forming a hydrogel.
The final properties of the hydrogel, including its mechanical strength and fibrillar architecture, are highly dependent on the initial solvent used and the final solvent composition. For instance, hydrogels prepared from a DMSO/water mixture have been shown to exhibit different characteristics compared to those prepared from an ethanol/water system. The kinetics of gelation are also influenced by the solvent composition, with higher water content generally leading to faster aggregation and gel formation.
Catalytic Methods for Controlled Self-Assembly
Enzymatic and chemical catalysis have been employed to exert temporal and spatial control over the self-assembly of this compound precursors. A common strategy involves the use of a phosphatase enzyme to dephosphorylate a soluble, phosphorylated precursor, this compound phosphate. This enzymatic conversion generates the hydrogelator molecule in situ, triggering self-assembly under physiological conditions. This method allows for the formation of hydrogels in a controlled manner, which is particularly useful for biomedical applications.
Similarly, chemical catalysis can be used to control the self-assembly process. For example, a change in pH can act as a trigger. By adjusting the pH of the solution, the ionization state of the carboxylic acid group on the diphenylalanine moiety can be altered, thereby modulating the intermolecular interactions and controlling the initiation of self-assembly.
Influence of Macromolecular Crowding on Hydrogel Formation
The environment in which self-assembly occurs plays a critical role in the formation and properties of this compound hydrogels. Macromolecular crowding, which mimics the congested environment found in biological systems, has been shown to significantly influence the hydrogelation process. The presence of crowding agents, such as polyethylene (B3416737) glycol (PEG) or dextran, can affect the thermodynamics and kinetics of self-assembly.
These crowding agents exert an "excluded volume effect," which effectively reduces the available space for the hydrogelator molecules, thereby increasing their effective concentration and promoting aggregation and gelation at lower concentrations than in dilute solutions. Furthermore, the nature and size of the crowding agent can influence the morphology of the resulting fibrillar network and the mechanical properties of the hydrogel.
Effect of Agitation and Shear on Self-Assembled Structures
Mechanical forces, such as agitation and shear, can have a profound impact on the self-assembly of this compound. Applying shear stress during the gelation process can influence the alignment of the self-assembling fibers, leading to anisotropic hydrogels with aligned fibrillar structures. This alignment can, in turn, affect the mechanical and optical properties of the gel.
Studies have shown that the timing of the application of shear is crucial. Shear applied during the initial stages of nucleation and growth can disrupt the formation of the fibrillar network, while shear applied at later stages can induce alignment of pre-formed fibers. The response of the self-assembled structures to mechanical forces is a key area of research for the development of materials with tailored properties.
Structural Architectures of Self-Assembled Systems
The self-assembly of this compound gives rise to hierarchical structures, with the molecular arrangement dictating the macroscopic properties of the resulting materials.
Formation of Fibrillar Networks and Hydrogels
At the nanoscale, this compound molecules self-assemble into long, entangled nanofibers. These nanofibers form the building blocks of the three-dimensional network that constitutes the hydrogel. The diameter of these fibrils is typically in the range of tens of nanometers. The entanglement of these fibrils creates a porous network that can immobilize large amounts of water, leading to the formation of a stable hydrogel.
The morphology of the fibrillar network can be tuned by controlling the self-assembly conditions, such as the solvent composition, pH, and temperature. For example, rapid gelation often leads to a denser, more entangled network of thinner fibrils, while slower gelation can result in thicker, more crystalline fibers.
Beta-Sheet Topology in Self-Assembled Structures
The formation of the fibrillar structures is underpinned by the adoption of a specific secondary structure by the this compound molecules, namely an antiparallel β-sheet conformation. In this arrangement, the peptide backbones of adjacent molecules are aligned and stabilized by intermolecular hydrogen bonds between the N-H and C=O groups.
The bulky fluorenyl and diphenyl groups extend outwards from this hydrogen-bonded core, engaging in aromatic π-π stacking interactions that further stabilize the fibrillar assembly. This combination of hydrogen bonding and π-π stacking is the primary driving force for the one-dimensional growth of the nanofibers. Spectroscopic techniques such as circular dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) are commonly used to confirm the presence of β-sheet structures within the hydrogels.
Formation of Nanowires and Nanotubes
The self-assembly of Fmoc-diphenylalanine derivatives can lead to the formation of well-defined one-dimensional nanostructures such as nanowires and nanotubes. nih.govresearchgate.net The formation of these architectures is a hierarchical process initiated by specific intermolecular interactions. The diphenylalanine dipeptide itself is known to be a core recognition motif that can self-assemble into ordered structures like nanotubes and nanowires. nih.gov
The introduction of the Fmoc group significantly influences this assembly process. A proposed mechanism suggests that Fmoc-diphenylalanine molecules self-assemble into nanocylindrical structures, approximately 3.0 nm in diameter, which can be considered nascent nanowires. nih.govacs.org This assembly is believed to occur through the interlocking π–π interactions of four twisted antiparallel β-sheets. nih.govacs.org These fundamental nanowires then constitute the building blocks of the larger gel network. nih.gov
The choice of solvent and preparation method is critical in directing the assembly towards these specific morphologies. For instance, dissolving the peptide in an organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or dimethyl sulfoxide (DMSO) followed by dilution with water (a technique known as solvent switching) is a common method to induce the formation of these fibrillar and tubular structures. nih.govnih.govgoogle.com The aromatic interactions are considered a primary directional force providing the order necessary for the formation of these elongated supramolecular structures. acs.org
Morphological Diversity: Ribbons, Tubes, and Spherical Domains
This compound exhibits remarkable morphological diversity, assembling into a range of structures beyond simple wires and tubes. These include flat or twisted ribbons and spherical aggregates, with the final morphology being highly sensitive to the environmental conditions. researchgate.netwiley.comacs.org
Studies have shown that pH plays a crucial role in dictating the resulting morphology. At high pH, the peptide self-assembles into an entangled network of flexible fibrils, which can form a weak hydrogel. acs.orgresearchgate.netnih.gov In contrast, at intermediate pH values, the dominant structures are non-gelling, flat, and rigid ribbons. acs.orgresearchgate.netnih.gov Further self-association of these primary fibrils and ribbons can lead to the formation of larger, flat, and often twisted ribbons that entangle to trap water, resulting in a macroscopic hydrogel. mdpi.comnih.gov
In addition to pH, the solvent system and preparation protocol can influence the final structure. For example, a solvent-switching method using DMSO has been shown to produce spherical domains composed of tightly packed primary fibrils. acs.org This morphological control is critical for tuning the material's properties for specific applications.
Below is an interactive table summarizing the observed morphologies and the conditions that favor their formation.
| Morphology | Description | Favorable Conditions | References |
|---|---|---|---|
| Nanowires/Fibrils | Elongated, flexible one-dimensional structures. The fundamental building blocks of larger assemblies. | High pH; Solvent-switching protocols. | nih.govacs.orgresearchgate.net |
| Nanotubes | Hollow, cylindrical one-dimensional structures. | Self-assembly in various polar solvents. | nih.govresearchgate.net |
| Ribbons | Flat, rigid, and often twisted structures formed by the lateral association of fibrils. | Intermediate pH; Further self-association of fibrils. | mdpi.comresearchgate.netnih.govnih.gov |
| Spherical Domains | Aggregates of tightly packed primary fibrils. | Solvent-switching method, particularly with DMSO. | acs.org |
Supramolecular Organization and Multiscale Aggregation Models
The diverse morphologies of this compound arise from a hierarchical, multiscale aggregation process. Several models have been proposed to describe this supramolecular organization, all of which emphasize the central role of non-covalent interactions. nih.govwiley.com
A widely accepted model begins with the self-assembly of individual peptide molecules into antiparallel β-sheets, driven by intermolecular hydrogen bonding between the peptide backbones. mdpi.comresearchgate.net The next level of organization involves the aromatic π-π stacking of the bulky Fmoc groups. Specifically, the fluorenyl groups from alternate β-sheets are proposed to interlock, which stacks the sheets together and stabilizes the growing structure. mdpi.comresearchgate.net
This initial assembly results in the formation of primary nanostructures, such as fibrils or protofilaments. These fibrils then associate laterally to form larger, more complex architectures like the wide, flat ribbons observed experimentally. mdpi.com Finally, at a sufficient concentration, these ribbons entangle and cross-link, creating a three-dimensional network that immobilizes the solvent to form a self-supporting hydrogel. mdpi.comresearchgate.net
The specific nature of the π-π stacking interactions can also influence the final architecture. For instance, molecular dynamics simulations suggest that parallel stacking of Fmoc-Fmoc groups is primarily responsible for the formation of the hydrogel scaffolds, while perpendicular stacking between phenyl and Fmoc groups can lead to branching within the network. nih.gov This delicate balance of interactions allows for the formation of complex, multiscale structures from a relatively simple molecular building block.
The key steps in the proposed aggregation model are summarized in the table below.
| Aggregation Step | Primary Driving Forces | Resulting Structure | References |
|---|---|---|---|
| 1. Monomer to β-Sheet | Intermolecular hydrogen bonding | Antiparallel β-sheet arrangement | mdpi.comresearchgate.net |
| 2. β-Sheet Stacking | π-π stacking of Fmoc groups (interlocking) | Primary fibrils/nanowires | mdpi.comnih.govresearchgate.net |
| 3. Lateral Association | Further non-covalent interactions | Wider, flat, or twisted ribbons | mdpi.comnih.gov |
| 4. Network Formation | Entanglement and cross-linking of ribbons | Macroscopic hydrogel | mdpi.comresearchgate.net |
Biomaterials and Nanobiotechnology Applications
Fmoc-D-3,3-Diphenylalanine Hydrogels as Biomaterials
This compound spontaneously self-assembles into hydrogels through non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions. vulcanchem.com The fluorenyl (Fmoc) group is instrumental in this process, driving the formation of supramolecular structures. vulcanchem.com These hydrogels exhibit notable mechanical rigidity, as well as stability across a wide range of temperatures and pH levels. vulcanchem.com
Scaffolds for 3D Cell Culture
The three-dimensional network of this compound hydrogels provides an environment that mimics the natural extracellular matrix (ECM), making them excellent scaffolds for 3D cell culture. vulcanchem.comnih.govnih.gov These scaffolds support the growth, proliferation, and differentiation of various cell types. vulcanchem.comfrontiersin.org Research has shown that these hydrogels can maintain the phenotype of cells such as bovine chondrocytes and Chinese Hamster Ovarian (CHO) cells in both 2D and 3D culture settings. vulcanchem.comnih.gov The mechanical properties of these hydrogels can be adjusted by changing the peptide concentration, allowing for the creation of scaffolds tailored to specific cellular requirements. vulcanchem.com The nanofibrous architecture of these hydrogels is a key feature, providing a suitable topography for cell attachment and growth. wiley.comnih.gov
Applications in Tissue Engineering and Regeneration
This compound hydrogels are extensively explored for their potential in tissue engineering and regeneration. vulcanchem.comnih.govmdpi.com Their biocompatibility and ability to form scaffolds that mimic the native ECM are crucial for these applications. nih.govmdpi.com These hydrogels provide a supportive environment for cells to repair and regenerate damaged tissues. nih.govnih.gov They have been investigated for various tissue types, including bone, cartilage, and neural tissue. nih.govrsc.org The porous, hydrated nature of the hydrogels facilitates nutrient and waste exchange, which is essential for cell viability within the scaffold. nih.gov Furthermore, the modular nature of the Fmoc-peptide allows for the incorporation of bioactive motifs to enhance specific cellular responses, such as adhesion and differentiation. nih.gov
Use in Wound Healing Matrices
The properties of this compound hydrogels make them promising candidates for wound healing matrices. frontiersin.org Their ability to form a stable, biocompatible, and moist environment is conducive to the natural wound healing process. nih.gov These hydrogels can act as a protective barrier, while also providing a scaffold for new tissue growth. nih.gov Some Fmoc-diphenylalanine derivatives have demonstrated antibiofilm activity against both Gram-positive and Gram-negative bacteria, which could help in preventing wound infections. vulcanchem.com
Modulating Cell Adhesion and Proliferation
This compound hydrogels can be tailored to modulate cell adhesion and proliferation. vulcanchem.com The surface chemistry and mechanical properties of the hydrogel can be modified to promote or inhibit cell attachment and growth. wiley.comrsc.org The incorporation of specific amino acid sequences or functional groups can enhance cell adhesion. nih.gov For instance, co-assembling this compound with peptides containing cell-adhesive motifs can improve the attachment and proliferation of cells like fibroblasts. frontiersin.org The stiffness of the hydrogel also plays a critical role, as cells are known to respond to the mechanical cues of their environment. mdpi.com
Development of Hybrid Materials
To further enhance the properties and functionalities of this compound hydrogels, they are often combined with other materials to create hybrid systems. mdpi.comresearchgate.net These hybrid materials can offer improved mechanical strength, biocompatibility, and specific biological activities. researchgate.net
Composites with Polysaccharides (e.g., Cellulose (B213188) Nanofibrils)
Combining this compound with polysaccharides, such as cellulose nanofibrils, has led to the development of robust composite hydrogels. nih.govwiley.com Polysaccharides can be integrated with the self-assembling peptide network to create materials with enhanced and tunable mechanical properties without the need for chemical cross-linking agents. wiley.com For example, a composite hydrogel of Fmoc-diphenylalanine and konjac glucomannan (B13761562) exhibited a nanofibrous structure and higher rigidity compared to the peptide hydrogel alone. wiley.com Similarly, hybrid hydrogels with hyaluronic acid have shown promise for bone regeneration, supporting the osteogenic differentiation of preosteoblasts. wiley.comnih.gov The development of a 3D printable bio-ink from Fmoc-diphenylalanine and cellulose nanofibrils highlights the potential of these composites in advanced biofabrication applications. acs.org
Data Tables
Table 1: Properties of this compound Hydrogels
| Property | Characteristic | Reference(s) |
|---|---|---|
| Self-Assembly Mechanism | Driven by non-covalent interactions: π-π stacking, hydrogen bonding, hydrophobic interactions. | vulcanchem.com |
| Mechanical Rigidity | Higher compared to many other physically cross-linked hydrogels. | vulcanchem.com |
| Temperature Stability | Maintains structural integrity over a broad temperature range. | vulcanchem.com |
| pH Stability | Stable across a wide pH range. | vulcanchem.com |
| Cellular Compatibility | Supports cell adhesion, proliferation, and maintains phenotype. | vulcanchem.commdpi.com |
Table 2: Applications of this compound Hydrogels in Biomaterials
| Application | Description | Key Findings | Reference(s) |
|---|---|---|---|
| 3D Cell Culture | Provides a biomimetic scaffold for growing cells in a three-dimensional environment. | Supports proliferation of bovine chondrocytes and CHO cells while maintaining their phenotype. | vulcanchem.comnih.gov |
| Tissue Engineering | Acts as a scaffold to support the regeneration of damaged tissues like bone and cartilage. | Promotes osteogenic differentiation and facilitates calcium deposition. | nih.govwiley.comnih.gov |
| Wound Healing | Creates a moist, protective, and biocompatible environment for wound repair. | Some derivatives show antibiofilm activity, potentially preventing infections. | vulcanchem.comnih.gov |
| Hybrid Materials | Combined with polysaccharides like cellulose to enhance mechanical properties. | Composite with hyaluronic acid showed a high storage modulus of 46 KPa and supported bone regeneration. | wiley.comnih.govnih.gov |
Integration with Synthetic Polymers
The self-assembly properties of this compound are frequently harnessed in conjunction with both synthetic and natural polymers to create composite hydrogels with tailored properties. These hybrid materials often exhibit enhanced mechanical strength, biocompatibility, and functionality, making them suitable for a range of biomedical applications.
Research has demonstrated the successful integration of this compound with polymers such as polyacrylamide and gelatin. researchgate.net These composite scaffolds are promising for various biomedical uses, including tissue engineering, due to their diverse structural characteristics and tunable stiffness, which can range from 200 to 20,000 Pa to mimic different biological tissues. researchgate.net
A significant area of development is the combination of this compound with cellulose nanofibrils (CNFs) to create high-performance bio-based gels for 3D printing. nih.govdiva-portal.org While pure this compound hydrogels can be too stiff for 3D printing, composite gels made with unmodified or chemically modified CNFs show improved printability and mechanical properties. nih.govacs.org For instance, a composite gel of CNF-g-Fmoc/Fmoc-FF at a concentration of 5.1% has been identified as a highly suitable material for achieving exceptional print quality. nih.gov The interaction between the peptide's self-assembled nanowires and the polymer network results in a robust material that overcomes the limitations of the individual components. nih.govacs.org
| Composite Gel Composition | Final Concentration (%) | Key Findings | Reference |
|---|---|---|---|
| uCNF/Fmoc-FF | 5.1 | Exceptional print quality and mechanical properties. | nih.gov |
| CNF-g-Fmoc/Fmoc-FF | 5.1 | Selected as the most suitable option for 3D printing applications. | nih.gov |
Combinations with Other Peptides and Organic Molecules
The versatility of this compound is further demonstrated through its co-assembly with other peptides and organic molecules to form novel functional materials. The inherent π-π stacking and hydrogen bonding capabilities of the Fmoc-diphenylalanine structure drive the formation of these complex supramolecular architectures. nih.govresearchgate.net
A notable example is the co-assembly of this compound with diphenylalanine (FF). nih.govwiley.com This combination, within the 3D network of an this compound hydrogel, leads to the formation of branched microcrystalline aggregates with atypical curvature, a distinct morphology compared to the linear crystals formed by FF alone. nih.govwiley.com This modulation of nanostructure highlights the potential of co-assembly to create unique material properties. researchgate.net
Furthermore, this compound has been combined with other materials like polysaccharides, proteins, and other peptides to create hybrid systems. wiley.comresearchgate.net For instance, its incorporation into alginate has been explored for bone regeneration scaffolds. mdpi.com Researchers have also developed novel hydrogels by doping this compound with tripeptides of the structure Fmoc-FFX, where X represents amino acids such as Cysteine, Serine, or Threonine, to enhance mechanical and functional properties. researchgate.net Another innovative application involves the co-assembly of Fmoc-tripeptides with gold nanoparticles, providing a method to immobilize nanocatalysts on peptide nanofibers. rsc.org
Advanced Functional Materials
Biosensors for Amyloid Fibril Detection
The structural similarity between the self-assembled nanofibrils of this compound and amyloid fibrils has led to their investigation as materials for biosensing applications. mdpi.comnih.gov Specifically, self-assembled this compound materials have been proposed as biosensors for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases. mdpi.comnih.gov
The principle behind this application lies in the analysis of the optical properties of the this compound assemblies. Research has shown a shift from a 0D-quantum dot to a 2D-quantum well upon self-assembly, a phenomenon previously observed mainly in semiconductor crystals. mdpi.comnih.gov This quantum physical behavior, coupled with the ability of these structures to interact with amyloidogenic peptides like the key KLVFF motif from β-amyloid, forms the basis for their use in detection systems. mdpi.commdpi.com For example, fluorescent nanoparticles formed from Fmoc-KLVFF have been developed to detect Aβ aggregates through interactions that lead to a measurable increase in fluorescence intensity. mdpi.com
Piezoelectric Properties in Self-Assembled Networks
A significant discovery in the material science of this compound is the exhibition of piezoelectricity in its dried, self-assembled hydrogels. mdpi.comnih.govacs.org This property, the generation of an electrical charge in response to applied mechanical stress, is attributed to the non-centrosymmetric nature of the β-sheet topology within the nanofibrillar networks. acs.orgucd.ie
Using piezoresponse force microscopy (PFM), researchers have confirmed that this compound fibrous networks exhibit shear piezoelectricity, similar to what has been observed in diphenylalanine (FF) nanotubes. acs.orgucd.ie The structural organization of the peptide molecules into ordered β-sheets with a high degree of π-π stacking is crucial for this electromechanical response. ucd.ie The piezoelectricity of these networks is considered advantageous for biomedical applications where electrical or mechanical stimuli are beneficial, such as in scaffolds for axonal regeneration or functional tissue engineering. mdpi.comucd.ie
| Material | Piezoelectric Constant (d₃₃) | Key Structural Feature | Reference |
|---|---|---|---|
| This compound | Not explicitly quantified but confirmed to exhibit shear piezoelectricity | Non-centrosymmetric β-sheet topology | acs.orgucd.ie |
| Diphenylalanine (FF) Peptides | 5 to 30 pm V⁻¹ (aligned microrods: 17.9 pm V⁻¹) | Hexagonal crystal structures with strong dipole moments | nih.gov |
| γ-glycine single crystals | 9.93 pm V⁻¹ | - | nih.gov |
Applications in 3D Printing and Additive Manufacturing
The use of this compound hydrogels in 3D printing, or direct ink writing (DIW), is an emerging area of research with significant potential for creating complex, functional structures for biomedical applications like tissue engineering. nih.govrsc.org However, the inherent stiffness of pure this compound gels presents a challenge for extrusion-based 3D printing. nih.govacs.org
To overcome this limitation, research has focused on developing composite gels. nih.govdiva-portal.org As mentioned previously, combining this compound with cellulose nanofibrils (CNFs) has proven to be a successful strategy. nih.govdiva-portal.org These composite materials possess the necessary rheological properties for high-resolution 3D printing, allowing for the fabrication of intricate objects. nih.gov The ability to print pre-formed, solvent-triggered this compound gels allows for the creation of multi-layered structures where different layers can have distinct mechanical properties by varying the gelator composition or concentration. rsc.org This opens up possibilities for producing scaffolds with spatially defined microstructures and stiffness, mimicking the complexity of natural tissues. rsc.org
Advanced Characterization Techniques in Fmoc D 3,3 Diphenylalanine Research
Spectroscopic Analysis of Conformational and Supramolecular Structures
Spectroscopic methods are indispensable for probing the molecular-level organization within Fmoc-D-3,3-Diphenylalanine assemblies. These techniques provide critical insights into the secondary structure, chiral arrangements, and electronic interactions that define the supramolecular architecture.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral and secondary structures of self-assembled peptide systems. nih.gov In the study of Fmoc-diphenylalanine derivatives, CD spectra reveal crucial information about the arrangement of both the peptide backbone and the aromatic moieties.
Studies on Fmoc-diphenylalanine (Fmoc-FF) hydrogels have shown that the CD spectrum can confirm the formation of chiral structures upon self-assembly. nih.gov For instance, the CD spectrum of self-assembled Fmoc-FFY (a related tripeptide) displays a positive band around 196 nm and a strong negative band at 215 nm, which are characteristic of β-sheet structures. nih.gov Furthermore, a negative band at 270 nm suggests an offset face-to-face stacking of the Fmoc groups. nih.gov
The temperature dependence of UV-CD spectra of Fmoc-FF aggregates has been shown to be complex, with a noticeable isotope effect when comparing samples in H₂O and D₂O. acs.orgnih.gov This suggests that both the peptide backbone and the fluorene (B118485) conformations are affected differently by the solvent. acs.orgnih.gov At a concentration of 20 mM, UV-CD data have indicated the presence of at least two different thermodynamic intermediate states, which appear to differ in the relative positioning of the fluorenyl moiety. acs.orgnih.gov
The table below summarizes key CD spectroscopy findings for Fmoc-diphenylalanine and related self-assembling peptides.
| Sample | Key CD Spectral Features | Interpretation |
| Self-assembled Fmoc-FFY | Positive band at 196 nm, strong negative band at 215 nm, negative band at 270 nm. nih.gov | Indicates the formation of β-sheet structures and offset face-to-face stacking of Fmoc moieties. nih.gov |
| Fmoc-FF in H₂O and D₂O | Temperature-dependent spectra with clear isodichroic points (274 nm in H₂O, 252 nm in D₂O). acs.org | Reveals a complex isotope effect on peptide backbone and fluorene conformations. acs.org |
| 20 mM Fmoc-FF | Complex temperature dependence of dichroism at 207 nm, 235 nm, and 306 nm. acs.org | Suggests the population of at least two different thermodynamic intermediate states. acs.org |
| Fmoc-FF hydrogels | Signal around 230 nm and a broad band at 270-280 nm. researchgate.net | Indicative of a super-helical organization of phenylalanine residues and a helical-like orientation of fluorenyl moieties. researchgate.net |
Fourier Transform Infrared (FT-IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for determining the secondary structure of peptides by analyzing their characteristic amide bond vibrations. nih.gov In this compound research, FT-IR is frequently used to identify the presence of β-sheet structures, which are a common motif in self-assembled peptide hydrogels. vulcanchem.comresearchgate.net
The amide I region of the FT-IR spectrum (approximately 1600–1700 cm⁻¹) is particularly informative. nih.govresearchgate.net For Fmoc-FF hydrogels, a broad peak in this region is consistent with a β-sheet arrangement of the peptides. researchgate.net Specifically, bands around 1628 cm⁻¹ and 1663 cm⁻¹ in the IR spectrum of Fmoc-FF in D₂O have been assigned to an antiparallel β-sheet arrangement. acs.org However, this interpretation may require considering a non-dispersive redshift of the amide I' bands within a crystalline-like environment. acs.orgnih.gov
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, provides additional structural details. The VCD spectrum of the amide I' region for Fmoc-FF aggregates has been found to be consistent with a left-handed helically twisted structure. acs.orgnih.gov This combined approach of FT-IR and VCD offers a more nuanced understanding of the supramolecular organization than either technique alone.
The table below presents significant FT-IR and VCD findings related to Fmoc-diphenylalanine self-assembly.
| Sample | Technique | Key Spectral Features (Amide I/I' region) | Interpretation |
| Fmoc-FF in D₂O | FT-IR | Bands at 1628 cm⁻¹ and 1663 cm⁻¹. acs.org | Suggests an antiparallel β-sheet arrangement. acs.org |
| Fmoc-FF aggregates | VCD | Spectrum consistent with a left-handed helical twist. acs.orgnih.gov | Indicates a helically twisted structure of the aggregates. acs.orgnih.gov |
| Fmoc-FF–IDM hydrogels | FT-IR | Broad peak in the 1600–1700 cm⁻¹ region. researchgate.net | Predominant β-sheet arrangement, regardless of drug loading. researchgate.net |
| Fmoc-FF in DMSO | FT-IR | Bands at 1661 cm⁻¹, 1679 cm⁻¹, 1718 cm⁻¹, and 1732 cm⁻¹. rsc.org | Indicates inter-peptide hydrogen bonding between C=O and NH groups. rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy are employed to investigate the aromatic interactions, particularly the π-π stacking of the fluorenyl groups, which are a primary driving force for the self-assembly of this compound. vulcanchem.com
The intrinsic fluorescence of the Fmoc group allows for the direct monitoring of the self-assembly process. researchgate.net When Fmoc-FFY self-assembles, the fluorescence emission peak shifts from 312 nm to 326 nm. nih.gov This red-shift is indicative of the formation of fluorenyl excimers, which occurs when the aromatic rings are in close proximity, confirming π-π stacking interactions. nih.gov
The table below summarizes key findings from UV-Vis and Fluorescence spectroscopy.
| Sample | Technique | Key Spectral Features | Interpretation |
| Self-assembling Fmoc-FFY | Fluorescence | Emission peak shifts from 312 nm to 326 nm. nih.gov | Formation of fluorenyl excimers due to π-π stacking. nih.gov |
| Fmoc-5 at pH 10.0 | Fluorescence | New emission peak emerges at 467 nm. rsc.org | Formation of extensive J-aggregates as nanovesicles coalesce. rsc.org |
| Fmoc-5 at pH 2.0 | Fluorescence | Emission peak at 324 nm. rsc.org | Characteristic of an anti-parallel arrangement of fluorenyl rings. rsc.org |
| Fmoc-5 at pH 10.0 | UV-Vis | Main absorption peak blue-shifts from 264 nm to 257 nm over time. rsc.org | Altered electronic environment of fluorenyl groups upon self-assembly. rsc.org |
Microscopic and Scattering Techniques for Morphological Characterization
Microscopy and scattering techniques are essential for visualizing the morphology and dimensions of the nanostructures formed by the self-assembly of this compound. These methods provide direct evidence of the formation of fibers, ribbons, and other complex architectures.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used extensively to characterize the morphology of self-assembled peptide nanostructures. nih.gov TEM studies have been instrumental in revealing the fibrillar nature of hydrogels formed from Fmoc-diphenylalanine derivatives. researchgate.net
In studies of Fmoc-FF hydrogels, TEM has revealed the presence of entangled networks of flexible fibrils or flat, rigid ribbons, depending on the pH conditions. researchgate.netacs.org The fibrils are often twisted and can have widths in the range of 10–20 nm. nih.gov For example, TEM images of Fmoc-FF xerogels show the formation of large flat ribbons. nih.govmdpi.com Similarly, hydrogels formed by a urea-modified Fmoc-diphenylalanine analogue (Fmoc-FuF) consist of entangled, flat, and twisted fibers with widths of 10–20 nm. nih.gov These observations confirm that the self-assembly process leads to the formation of well-defined, elongated nanostructures.
The table below presents typical morphological features of Fmoc-diphenylalanine assemblies as observed by TEM.
| Sample | Preparation Method | Observed Morphology | Dimensions |
| Fmoc-FF xerogel | pH-switch | Large flat ribbons. nih.govmdpi.com | Not specified |
| Fmoc-FuF hydrogel | Solvent-switch | Entangled, flat, and twisted fibers. nih.gov | 10–20 nm width. nih.gov |
| Fmoc-FF hydrogel | DMSO/water | Small-entangled fibers. mdpi.com | ~10 nm diameter. mdpi.com |
| Fmoc-FF at intermediate pH | pH-switch | Nongelling flat rigid ribbons. researchgate.netacs.org | Not specified |
Cryo-Scanning Electron Microscopy (Cryo-SEM)
Cryo-Scanning Electron Microscopy (Cryo-SEM) is a valuable technique for examining the morphology of hydrated samples, such as hydrogels, in a near-native state. nih.gov By rapidly freezing the sample, it avoids the artifacts that can be introduced by dehydration during conventional SEM preparation. beilstein-journals.org
The table below summarizes morphological findings from Cryo-SEM studies of Fmoc-peptide hydrogels.
| Sample | Application | Observed Morphology | Dimensions |
| Fmoc-F₂/amino acid hydrogels | Cell culture scaffolds | Fibrous scaffolds. nih.gov | 32–65 nm fiber diameter. nih.gov |
| Fmoc-FFY hydrogel coating | Antibacterial coating | Fibrillar structures, long vertical fibers. nih.gov | ~5 µm coating thickness, 13–40 nm fiber diameter. nih.gov |
Wide Angle X-ray Scattering (WAXS) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)
Wide-Angle X-ray Scattering (WAXS) and its surface-sensitive counterpart, Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), are powerful techniques for probing the molecular arrangement within self-assembled Fmoc-dipeptide structures. sgservice.com.tw These methods provide information on the crystalline structure, molecular packing, and orientation within thin films and bulk materials. sgservice.com.twacs.org
In studies of Fmoc-diphenylalanine (Fmoc-FF) hydrogels, a close analog to this compound, WAXS has been instrumental in confirming the presence of β-sheet structures. acs.orgresearchgate.netnih.gov Dried gel films of Fmoc-FF exhibit a pronounced peak at approximately 26.0 Å, which is consistent with the dimensions of the self-assembled fibrils. nih.gov This spacing is attributed to the π-π stacking of the fluorenyl rings. nih.gov Further analysis reveals distances of 0.46–0.48 nm, characteristic of the chain-to-chain distances in an antiparallel β-sheet arrangement. nih.gov
GIWAXS, by employing a shallow angle of incidence, is particularly effective for analyzing the structure of thin films and surfaces. sgservice.com.twdiva-portal.org This technique has been used to detect structural periodicities both along and perpendicular to the fiber axis in self-assembled peptide systems. acs.orgresearchgate.net For instance, in hybrid hydrogels of Fmoc-FF and PEGDA, WAXS data revealed a typical fiber diffraction pattern with two main crossed axes, confirming the organized supramolecular architecture. mdpi.com The use of these X-ray scattering techniques is crucial for validating the molecular models derived from computational simulations and other spectroscopic methods. nih.gov
Table 1: Key WAXS Findings for Fmoc-Dipeptide Assemblies
| Sample Type | Key WAXS/GIWAXS Observation | Measured d-spacing (Å) | Structural Interpretation | Citation |
| Dried Fmoc-diphenylalanine gel films | Pronounced scattering peak | 26.0 | Corresponds to fibril dimensions | nih.gov |
| Dried Fmoc-diphenylalanine gel films | Characteristic scattering peak | 4.35 | π-π stacking distance between fluorenyl rings | nih.gov |
| Dried Fmoc-diphenylalanine gel films | Chain-to-chain distance | 4.6 - 4.8 | Antiparallel β-sheet organization | nih.gov |
| Fmoc-FF/PEGDA hybrid hydrogel fibers | Fiber diffraction pattern | Not specified | Organized supramolecular architecture | mdpi.com |
Atomic Force Microscopy (AFM) and Piezoresponse Force Microscopy (PFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of materials at the nanoscale. mdpi.comnih.gov In the context of this compound research, AFM is essential for characterizing the morphology of self-assembled structures, such as nanofibers and hydrogel networks. uts.edu.aumdpi.comnih.gov It allows for direct observation of the fibrillar structures, providing data on fiber diameter, length, and network entanglement. nih.govd-nb.info For example, AFM imaging of Fmoc-FF hydrogels has revealed networks of entangled fibers, with diameters that can be precisely measured. nih.gov
Piezoresponse Force Microscopy (PFM) is a specialized AFM mode that probes the piezoelectric properties of materials. nih.gov This is particularly relevant for peptide-based nanomaterials, as the non-centrosymmetric nature of their self-assembled structures, often based on β-sheets, can give rise to piezoelectricity. ucd.ieresearchgate.net PFM has been used to demonstrate that Fmoc-FF nanofibrils exhibit shear piezoelectricity. ucd.ieresearchgate.netwiley.com The piezoelectric coefficient (d₃₃) for Fmoc-FF nanofibers has been measured to be approximately 2.0 ± 0.1 pm V⁻¹. nih.gov This intrinsic electromechanical coupling is a significant finding, suggesting potential applications in bioelectronics and sensor technology. nih.gov
Table 2: PFM and AFM Findings for Fmoc-Dipeptide Nanostructures
| Technique | Sample | Key Finding | Quantitative Data | Citation |
| AFM | Fmoc-FF Hydrogel | Visualization of nanofiber network | Fiber diameters of 59.3±6.0 nm, 63.7±9.4 nm, and 70.8±6.6 nm | nih.gov |
| PFM | Fmoc-FF Nanofibers | Exhibits shear piezoelectricity | d₃₃ = 2.0 ± 0.1 pm V⁻¹ | nih.gov |
| AFM Nanoindentation | Dip-Dip (Diphenylalanine-Diphenylalanine) | High mechanical stiffness | Young's Modulus = 70.3 ± 20.6 GPa | acs.org |
Brewster Angle Microscopy (BAM)
Brewster Angle Microscopy (BAM) is an optical microscopy technique specifically designed for the in-situ visualization of monomolecular layers at fluid interfaces, such as the air/water interface. researchgate.net It is particularly useful for studying the 2D self-assembly of amphiphilic molecules like Fmoc-dipeptides. researchgate.netuco.essemanticscholar.orgresearchgate.net BAM allows for the direct observation of the formation and morphology of microstructures created by these peptides at the interface. researchgate.net
Studies on Fmoc-dipeptides have utilized BAM to characterize the mixed monolayers they form with phospholipids, providing insights into their interactions with model cell membranes. researchgate.netuco.esresearchgate.net The technique reveals the morphology of the monolayer at a micrometric level, showing how the peptide molecules influence the organization of the phospholipid layer. uco.es For Fmoc-FF, BAM has been used to observe the self-assembled structures at the air/water interface, which can then be transferred to solid supports for further analysis. semanticscholar.org
Rheological Characterization of Gel Properties
Rheology is the study of the flow and deformation of matter, and it is a critical tool for quantifying the mechanical properties of hydrogels formed by this compound and its analogs. nih.gov
Oscillatory Rheology for Mechanical Properties
Oscillatory rheology is a non-destructive technique used to measure the viscoelastic properties of materials, such as hydrogels. mdpi.comresearchgate.net By applying a small, oscillating strain, one can determine the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (the energy stored and recovered per cycle), while G'' represents the viscous component (the energy dissipated as heat per cycle). wiley.comwiley.com For a material to be considered a gel, G' is typically significantly higher than G'', and both moduli are relatively independent of frequency. nih.govwiley.com
The mechanical properties of Fmoc-dipeptide hydrogels are highly dependent on factors such as the preparation method, solvent, and pH. nih.govrsc.org For instance, the storage modulus of Fmoc-FF hydrogels can vary by several orders of magnitude depending on the gelation trigger. mdpi.com Studies have shown that Fmoc-FF hydrogels prepared via a solvent-switch method can achieve a storage modulus in the range of 10⁴ Pa. nih.gov The stiffness of these hydrogels can be tuned by adjusting the experimental conditions. researchgate.net For example, a composite hydrogel of FmocFF and hyaluronic acid was found to have a high storage modulus of 46 kPa. wiley.com
Table 3: Rheological Properties of Fmoc-Dipeptide Hydrogels
| Hydrogel System | Preparation Method | Storage Modulus (G') | Key Observation | Citation |
| Fmoc-diphenylalanine | Solvent-switch (DMSO/water) | ~10⁴ Pa | Similar stiffness to HFIP/water preparation | nih.gov |
| Fmoc-FuF | Solvent-switch (DMSO/water) | ~2.7 times higher than Fmoc-FF | Urea (B33335) backbone modification increases stiffness | wiley.com |
| FmocFF/Hyaluronic Acid | Composite | 46 kPa | High stiffness composite material | wiley.com |
| Fmoc-3-F-Phe | Not specified | ~4200 Pa | Example of halogenated derivative stiffness | mdpi.com |
Kinetics of Gelation Studies
The kinetics of gelation, or the speed at which the hydrogel forms, is another important parameter that can be investigated using rheology. This is often done by monitoring the evolution of G' and G'' over time. The gelation time can be defined as the point where G' equals G''. nih.gov
The chemical structure of the Fmoc-amino acid derivative significantly influences the gelation kinetics. mdpi.com For example, electron-withdrawing groups on the phenylalanine ring can lead to faster gelation compared to the unsubstituted Fmoc-Phe. mdpi.com The gelation process for Fmoc-FF in a DMSO/water system has been shown to be rapid, with an initial self-assembly into metastable spherical clusters that quickly rearrange into a fibrous network within minutes. nih.gov The gelation time can also be influenced by the presence of other components in the system. For instance, in a composite system with Pluronic® F127, the presence of Fmoc-Phe-Phe-OMe was found to increase the gelation time. nih.gov
Table 4: Gelation Kinetics of Fmoc-Dipeptide Systems
| System | Trigger/Method | Gelation Time | Observation | Citation |
| Fmoc-FF in DMSO/water | Water addition | < 5 minutes | Rapid rearrangement from clusters to fibers | nih.gov |
| Fmoc-Phe derivatives with electron-withdrawing groups | Solvent exchange | 0.5 to 5 minutes | Faster gelation than Fmoc-Phe | mdpi.com |
| Fmoc-FuF in DMSO/water | Water addition | ~1 minute | Transition from turbid solution to gel | wiley.com |
| 20% Pluronic® F127 with 1% Fmoc-Phe-Phe-OMe | Temperature increase | ~3 minutes | Peptide increases gelation time | nih.gov |
Theoretical and Computational Studies
Molecular Modeling of Fmoc-D-3,3-Diphenylalanine Conformations
Molecular modeling is employed to predict the three-dimensional structures and conformational flexibility of this compound. Understanding the stable conformations of the monomer is the first step toward deciphering its behavior in larger assemblies. The unique structure, featuring a bulky fluorenylmethoxycarbonyl (Fmoc) group and two phenyl rings on the same carbon atom, creates specific steric and electronic constraints that dictate its conformational landscape.
| Dihedral Angle/Parameter | Description | Predicted Influence on Conformation | Reference |
|---|---|---|---|
| Φ (Phi) | Rotation around the N-Cα bond of the amino acid backbone. | Influences the relative orientation of the Fmoc group and the diphenylalanine side chains. | acs.org |
| Ψ (Psi) | Rotation around the Cα-C' bond of the amino acid backbone. | Affects the positioning of the carboxyl group and contributes to the overall peptide backbone conformation. | acs.org |
| θ (Theta) | The angle between the two phenyl side chains. | A key parameter for assembled morphologies. Small angles (<60°) favor tubular structures, while large angles (>115°) favor spherical or rod-like aggregates. | pku.edu.cnresearchgate.net |
Within a single this compound molecule, various non-covalent interactions stabilize its preferred conformations. Simulations can quantify these forces, which include:
π-π Stacking: The aromatic rings of the fluorenyl group can interact with one or both of the phenyl rings of the diphenylalanine residue. These stacking interactions are a significant stabilizing force.
Hydrogen Bonding: Intramolecular hydrogen bonds can form, for instance between the amide proton and the carbonyl oxygen of the Fmoc group, which can restrict conformational freedom. nih.gov
Steric Hindrance: The bulky nature of the three aromatic groups (one fluorenyl and two phenyl) creates significant steric hindrance, limiting the range of accessible dihedral angles and thus the number of stable conformations.
Molecular dynamics simulations of related peptides have shown that even in a single molecule, there is a dynamic interplay between different conformations, with the molecule transiently adopting various shapes. mdpi.com
Computational Approaches to Self-Assembly Mechanisms
This compound is known for its ability to self-assemble into ordered supramolecular structures, such as hydrogels. vulcanchem.com Computational methods, particularly molecular dynamics simulations, are crucial for elucidating the step-by-step mechanism of this process, which is often too fast or complex to be fully captured by experimental techniques alone.
Molecular dynamics (MD) simulations model the movement of every atom in a system over time, based on a given force field. researchgate.net By simulating multiple this compound molecules in a solvent like water, researchers can observe their spontaneous aggregation and the formation of ordered structures. researchgate.net These simulations have revealed that the self-assembly is primarily driven by a combination of non-covalent interactions:
π-π Stacking of Fmoc Groups: This is often the dominant driving force. researchgate.net The large, planar fluorenyl groups from different molecules stack on top of each other, creating a stable aromatic core that initiates and stabilizes the assembly. nih.gov
Hydrogen Bonding: The peptide backbones of adjacent molecules can form hydrogen bonds, similar to those found in β-sheets in proteins. This leads to the formation of tape-like or fibrillar structures. mdpi.com
Hydrophobic Interactions: The aromatic phenyl groups contribute to the hydrophobic effect, where the molecules cluster together to minimize their contact with water.
MD simulations of the related Fmoc-diphenylalanine (Fmoc-FF) have shown that these molecules can rapidly self-assemble into well-ordered cylindrical nanostructures, with π-π stacking interactions between fluorenyl rings being the major stabilizing interaction. researchgate.net
Computational models can predict the final architecture of the self-assembled structures. A widely accepted model for Fmoc-dipeptides suggests that the molecules first arrange into antiparallel β-sheets via hydrogen bonding. mdpi.com These sheets then stack together, driven by the interlocking π-π interactions of the Fmoc groups from alternate sheets, to form a stable fibril. mdpi.comarxiv.org
Simulations can trace the aggregation pathway, often revealing a hierarchical assembly process. This may begin with the formation of small oligomers, which then act as nuclei for the growth of longer protofibrils. These protofibrils can then entangle to form the macroscopic fibrillar network observed in hydrogels. researchgate.net Computational analysis of related systems indicates that water bridges can further stabilize the self-assembled aggregates. researchgate.net
| Interaction Type | Molecular Groups Involved | Role in Self-Assembly | Reference |
|---|---|---|---|
| π-π Stacking | Fluorenyl (Fmoc) groups of adjacent molecules. | Primary driving force for aggregation; forms the core of the fibril. | nih.govresearchgate.netnih.gov |
| Hydrogen Bonding | Amide (N-H) and carbonyl (C=O) groups of the peptide backbone. | Directs the formation of β-sheet-like structures, leading to fibrillar elongation. | vulcanchem.commdpi.com |
| Hydrophobic Interactions | Phenyl rings of the diphenylalanine residue. | Contributes to the clustering of molecules to minimize contact with water. | vulcanchem.com |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are highly effective for conducting structure-activity relationship (SAR) studies. In the context of this compound, "activity" often refers to its self-assembly properties, the mechanical strength of the resulting hydrogel, or its ability to act as a carrier for other molecules. nih.gov
By systematically modifying the chemical structure in silico and simulating the resulting behavior, researchers can predict how these changes will affect function without the need for extensive synthesis and experimentation. For example, high-throughput computational screening can be used to assess how changes in the peptide sequence or protecting group affect the mechanical properties of the assembled material. arxiv.org Computational studies on related Fmoc-peptides have been used to evaluate their potential as nanocarriers for drugs by simulating the complexation between the peptide assembly and a drug molecule. nih.gov This allows for the rational design of new peptide-based biomaterials with tailored properties for specific applications, such as tissue engineering or drug delivery. researchgate.net
| Computational Approach | Objective | Predicted Outcome/Activity | Reference |
|---|---|---|---|
| Virtual Screening | Screening a library of chemical modifications to the parent molecule. | Identification of derivatives with enhanced self-assembly propensity or stability. | arxiv.org |
| Molecular Docking | Simulating the binding of a ligand (e.g., a drug molecule) to the peptide assembly. | Prediction of binding affinity and encapsulation efficiency for drug delivery applications. | nih.gov |
| Coarse-Grained MD | Simulating large-scale systems to predict bulk material properties. | Estimation of mechanical properties like storage modulus (G') of the resulting hydrogel. | arxiv.org |
Future Research Directions and Challenges
Addressing Current Limitations in Fmoc-D-3,3-Diphenylalanine Research
A primary challenge in the field is the inherent variability in the mechanical properties of hydrogels formed from Fmoc-diphenylalanine derivatives. nih.gov This variability can be attributed to several factors, including the specific preparation method employed (e.g., pH switch versus solvent switch), the final pH of the gel, and the concentration of organic solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org Systematic studies have shown that the final pH is a principal determinant of the mechanical properties, regardless of the gelation trigger. nih.gov However, inconsistencies in reported mechanical properties, which can vary by orders of magnitude, hinder the reliable design of materials for specific applications. nih.gov
Furthermore, while the self-assembly process is a key advantage, controlling it to achieve desired, homogenous structures remains a significant hurdle. researchgate.net The formation of aggregates and the kinetics of gelation can be highly sensitive to environmental conditions, leading to batch-to-batch variability. nih.govrsc.org Understanding and controlling these nuanced interactions at the molecular level are critical for producing materials with consistent and predictable properties.
Opportunities for Novel Material Design and Applications
Despite the challenges, the inherent versatility of this compound offers vast opportunities for the design of novel materials with tailored functionalities. By modifying the peptide sequence or combining it with other molecules, researchers can engineer hybrid materials with enhanced properties. researchgate.netrsc.org For instance, the incorporation of polysaccharides has been shown to improve the stability and mechanical features of the resulting hydrogels without the need for chemical cross-linking agents. researchgate.netnih.gov
The development of "smart" materials that respond to specific stimuli is a particularly exciting avenue. The pH-dependent self-assembly of Fmoc-diphenylalanine is a prime example of this, and further research could lead to materials that release drugs or change their structure in response to specific physiological cues. acs.orgmdpi.com Additionally, the piezoelectric properties observed in dried Fmoc-diphenylalanine hydrogels open up possibilities for applications in biosensors and electronic devices. mdpi.com The creation of composite gels, for example by combining Fmoc-FF with cellulose (B213188) nanofibrils, is being explored to create high-performance bio-based gels suitable for 3D printing complex and functional structures. acs.orgnih.gov
Advancements in Understanding Complex Biological Interactions
A deeper understanding of the interactions between this compound-based materials and biological systems is crucial for their successful application in medicine. While these materials are generally considered biocompatible, their degradation products and long-term effects in vivo require more thorough investigation. vulcanchem.comrsc.org Studies have shown that the dissolution and degradation of Fmoc-diphenylalanine gels can lead to necrosis at high concentrations in vitro, highlighting the need for careful assessment of their safety profiles. rsc.org
Future research should focus on elucidating the specific cellular and tissue responses to these materials. For example, FmocFF/hyaluronic acid hydrogels have been shown to be immunomodulatory, promoting bone regeneration by influencing macrophage polarization. nih.govwiley.com Investigating these complex biological interactions will not only ensure the safety of these materials but also enable the design of scaffolds that can actively guide tissue regeneration and other biological processes. researchgate.netnih.gov
Scalability and Translational Research Considerations
For this compound-based materials to move from the laboratory to clinical and industrial applications, scalability of production and cost-effectiveness are paramount. nih.govwiley.com While the synthesis of short peptides is relatively straightforward, large-scale production that maintains high purity and consistency presents a significant challenge. wiley.comchemimpex.com Developing efficient and scalable synthesis and purification protocols will be essential for commercial viability.
Translational research must also address the practical aspects of using these materials in real-world settings. This includes developing standardized protocols for hydrogel preparation to ensure reproducibility and predictable performance. nih.gov Furthermore, bridging the gap between in vitro studies and in vivo applications requires robust animal models and, eventually, well-designed clinical trials to validate the safety and efficacy of these novel materials. The journey from a promising biomaterial to a clinically approved product is long and requires a multidisciplinary approach involving chemists, materials scientists, biologists, and clinicians.
Q & A
Basic: What are the recommended solid-phase synthesis protocols for Fmoc-D-3,3-diphenylalanine?
This compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) using preloaded Wang resin (e.g., Fmoc-D-Phe-Wang resin). Key steps include:
- Deprotection : 30% piperidine in DMF (2 × 20 min) to remove Fmoc groups.
- Coupling : Use 3 eq. This compound with HBTU/HOBt/DIEA (3:3:4 eq.) in DMF for 30–60 min, repeated to ensure >95% coupling efficiency.
- Cleavage : TFA/triisopropylsilane/phenol (95:2.5:2.5) for 2–4 hrs to release the peptide.
Purification via reverse-phase HPLC under basic conditions (0.1% NH₄OH) minimizes aggregation, yielding >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound self-assembled structures?
- FTIR Spectroscopy : Identifies β-sheet formation (amide I band at ~1620 cm⁻¹) and protonation states of carboxyl groups.
- TEM/WAXS : Reveals fibril morphology (flexible vs. rigid ribbons) and molecular packing (antiparallel β-sheet spacing at ~4.7 Å).
- Oscillatory Rheology : Quantifies mechanical properties (storage modulus G’ > loss modulus G’’) for hydrogels.
- Mass Spectrometry : Validates molecular weight and purity post-synthesis .
Advanced: How does pH influence the self-assembly mechanism of this compound?
At pH > 8.0, deprotonation of the C-terminal carboxyl group (pKa ~3.5) triggers self-assembly into β-sheet-rich hydrogels. Two apparent pKa shifts (~6.4 and ~2.2 units above theoretical) correlate with structural transitions:
- High pH (8–10) : Entangled fibrils form weak hydrogels (G’ ~10²–10³ Pa).
- Intermediate pH (4–6) : Rigid, flat ribbons dominate (non-gelling).
These shifts arise from electrostatic repulsion reduction and hydrophobic interactions, validated by pH-dependent FTIR and TEM .
Advanced: How can hybrid materials enhance this compound applications in tissue engineering?
Incorporating polysaccharides (e.g., hyaluronic acid) or polymers (e.g., PEG) modulates hydrogel properties:
- Mechanical Stability : Composite fibrils show increased G’ (up to 10⁴ Pa).
- Biocompatibility : Hybrids with collagen mimic extracellular matrix architecture.
- Drug Delivery : Sustained release of encapsulated therapeutics (e.g., doxorubicin) via tunable mesh size.
Design criteria include matching charge complementarity and solvent compatibility .
Advanced: How should researchers resolve contradictions in reported pKa values for Fmoc-diphenylalanine derivatives?
Apparent pKa deviations (e.g., shifts to 6.4 or 2.2) arise from microenvironmental effects during self-assembly. To reconcile
- Control Ionic Strength : Use buffers (e.g., PBS) to stabilize charge interactions.
- Monitor Structural Transitions : Combine FTIR (protonation states) with TEM (morphology) at incremental pH values.
- Validate with NMR : Directly measure proton dissociation in solution vs. assembled states .
Advanced: What strategies modify this compound to alter its self-assembly or bioactivity?
- Side-Chain Functionalization : Introduce fluorinated (e.g., 3,4-difluoro) or aromatic (e.g., naphthyl) groups to enhance hydrophobicity and π-π stacking .
- Stereochemical Inversion : Use D-configuration to resist proteolysis, improving stability in biological matrices .
- Co-Assembly : Mix with Fmoc-FF or Fmoc-Y to tune mechanical properties .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during TFA cleavage to prevent inhalation.
- Waste Disposal : Segregate organic waste (e.g., resin, TFA) for professional treatment .
Advanced: How does stereochemistry (D vs. L) impact Fmoc-diphenylalanine applications?
- D-Configuration : Enhances metabolic stability in drug delivery systems (e.g., resistant to aminopeptidases).
- L-Configuration : Favors cell adhesion in tissue scaffolds due to natural chiral recognition.
Stereospecific synthesis requires enantiomerically pure Fmoc-amino acids and chiral HPLC validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
